N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide
Description
N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide (CAS No. 70128-17-5) is an acetamide derivative featuring a phenyl ring substituted with a formyl group at the 2-position and methyl groups at the 4- and 5-positions. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.230 g/mol . The compound has been utilized as a key intermediate in the synthesis of alkaloids like C-nor-cularine via Pictet-Spengler reactions . Its structural uniqueness lies in the combination of electron-withdrawing (formyl) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-formyl-4,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-4-10(6-13)11(5-8(7)2)12-9(3)14/h4-6H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSDKOSEWRHRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethylbenzaldehyde.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the starting material with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Acetylation: The formylated intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Formyl-4,5-dimethylbenzoic acid.
Reduction: 2-Hydroxymethyl-4,5-dimethylphenylacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the phenyl ring significantly impacts molecular geometry and solid-state packing. For example:
The formyl group in the target compound introduces a reactive aldehyde moiety, enabling participation in cyclization reactions (e.g., Pictet-Spengler) that are less feasible in analogs lacking this group .
Electronic and Solubility Properties
- Electron-withdrawing effects : The formyl group increases electrophilicity, making the compound more reactive in nucleophilic additions compared to analogs with methoxy or methyl groups alone.
- Solubility : Methyl groups improve lipophilicity, whereas methoxy or nitro substituents (e.g., compound B1 in ) enhance polarity.
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